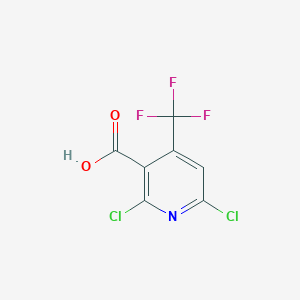

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid

Descripción general

Descripción

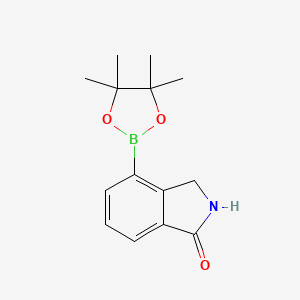

2,6-Dichloro-4-(trifluoromethyl)nicotinic acid is a trifluoromethyl-containing aromatic compound with unique biological activity . It can be used as a precursor material for the preparation of other pesticides or medicines . It is a key intermediate of flonicamid, a highly effective insecticide .

Synthesis Analysis

The synthesis of this compound involves adding 5g (0.0192mol) of the compound to a 100mL three-necked flask, along with 0.3g of 10% Pd/C (water content 63.45%), 5.25g (0.0389mol) CH3COONa·3H2O, and 20mL ethanol . After stirring and dissolving, nitrogen is replaced 3 times to discharge air, and after hydrogen replacement 2 times, the reaction is stirred at room temperature for 8h under a hydrogen atmosphere until no hydrogen is absorbed to complete the reaction .Molecular Structure Analysis

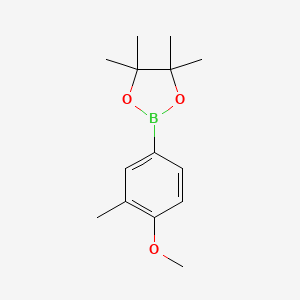

The molecular formula of this compound is C7H2Cl2F3NO2 . The IUPAC name is 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid . The SMILES representation is C1=C(C(=C(N=C1Cl)Cl)C(=O)O)C(F)(F)F .Physical And Chemical Properties Analysis

This compound is a beige solid . It has a molecular weight of 260 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

- 2,6-Dichloronicotinic acid serves as a tunable directing group in cross-coupling reactions, particularly in the selective production of substituted nicotinic acids and triazoles (Houpis et al., 2010).

Herbicidal Activity and Applications

- N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, including 2,6-dichloronicotinic acid derivatives, have shown promising herbicidal activity. This research could guide the development of novel herbicides (Yu et al., 2021).

Synthesis of Derivatives and Intermediates

- Research has focused on efficient synthesis methods for 2-(trifluoromethyl)nicotinic acid derivatives, highlighting their importance as intermediates in pharmaceutical manufacturing, such as in the production of COMT inhibitors (Kiss et al., 2008).

Pharmaceutical Manufacturing

- The compound has been used in the synthesis of flonicamid, an important intermediate. An optimized process involving various reactions such as cyclization and hydrolysis has been developed for industrial-scale production (We, 2014).

Catalytic Reduction and Modification

- Catalytic reduction processes involving 2,6-dichloropyridine-4-carboxylic acid have been explored to produce various pyridine and piperidine carboxylic acids, demonstrating the compound's utility in chemical transformations (Wibaut, 2010).

Development of Fluorescent Dyes

- 2,6-Dichloronicotinic acid has been utilized in the creation of novel fluorescent dyes, such as rhodamine analogs, for applications in live cell superresolution STED microscopy (Grimm et al., 2021).

Mecanismo De Acción

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets.

Safety and Hazards

The compound is classified as a combustible liquid and is harmful if swallowed or inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Direcciones Futuras

Trifluoromethylpyridine (TFMP) derivatives, including 2,6-Dichloro-4-(trifluoromethyl)nicotinic acid, have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Propiedades

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO2/c8-3-1-2(7(10,11)12)4(6(14)15)5(9)13-3/h1H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBCYMXYIZQNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620591 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

503437-19-2 | |

| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

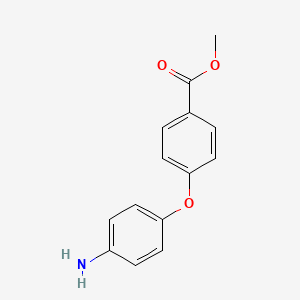

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)